molecular formula C40H24 B3175816 3,9-Bis(2-naphthyl)perylene CAS No. 959611-30-4

3,9-Bis(2-naphthyl)perylene

Cat. No.: B3175816
CAS No.: 959611-30-4
M. Wt: 504.6 g/mol
InChI Key: WVEOTOUYEMTBJP-UHFFFAOYSA-N
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Description

3,9-Bis(2-naphthyl)perylene is a polycyclic aromatic hydrocarbon that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core substituted with two naphthyl groups at the 3 and 9 positions, which enhances its photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-naphthyl)perylene typically involves the Suzuki cross-coupling reaction. This reaction is carried out by coupling 3,9-dibromoperylene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually performed in a solvent mixture of toluene and dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,9-Bis(2-naphthyl)perylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylenequinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroperylene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various functionalized perylene derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,9-Bis(2-naphthyl)perylene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Perylene: A parent compound with similar optical properties but without the naphthyl substitutions.

    Perylene diimides: These compounds have imide groups attached to the perylene core, enhancing their electron-accepting properties.

    Naphthalene derivatives: Compounds with similar naphthyl groups but different core structures.

Uniqueness: 3,9-Bis(2-naphthyl)perylene stands out due to its enhanced fluorescence and stability, making it more suitable for applications requiring high photostability and strong emission characteristics .

Properties

IUPAC Name

3,9-dinaphthalen-2-ylperylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEOTOUYEMTBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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